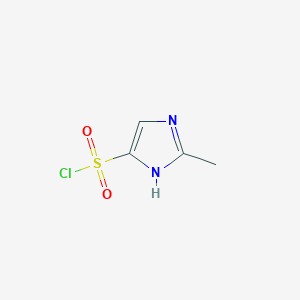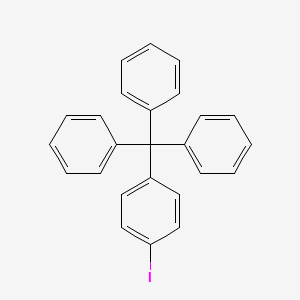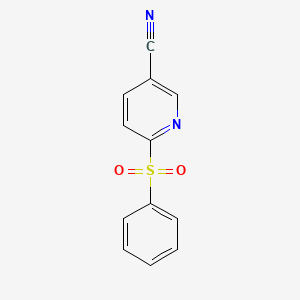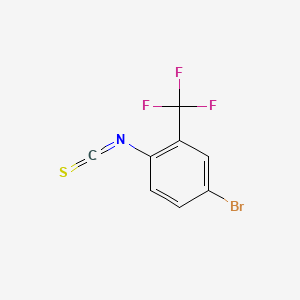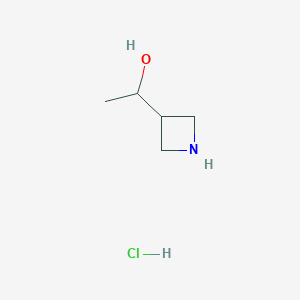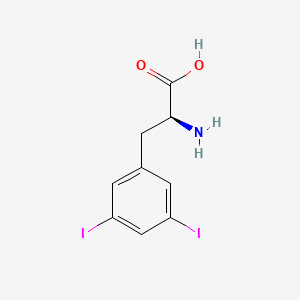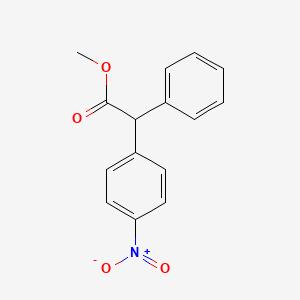![molecular formula C15H11ClF3NO3 B3040540 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide CAS No. 215519-07-6](/img/structure/B3040540.png)
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide
Übersicht
Beschreibung
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenoxy group, which contribute to its distinct chemical behavior.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide, also known as Triflumuron , is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in their immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the formation of this exoskeleton, leading to the death of the insect .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Triflumuron shows significant oral absorption, estimated to be greater than 77% . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Triflumuron is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged Triflumuron was present at only low levels (1–2% of dose) in urine .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the insect’s molting process . This disruption leads to the death of the insect, particularly in its immature life stages .
Biochemische Analyse
Cellular Effects
The effects of 2-Chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide on cells are primarily related to its role as a chitin biosynthesis inhibitor. It acts as a feeding poison for biting and sucking pests, influencing cell function by disturbing chitin biosynthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a chitin biosynthesis inhibitor, it binds to enzymes involved in chitin production, leading to their inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly metabolized in rats, with a total of 17 components detected in urine . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For instance, oral absorption of the compound was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . This suggests that the compound’s effects could be dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is rapidly metabolized in rats, suggesting that it interacts with various enzymes and cofactors in the metabolic process .
Transport and Distribution
The compound, this compound, is transported and distributed within cells and tissues. Studies have shown that the radioactivity of the compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues .
Subcellular Localization
Given its role as a chitin biosynthesis inhibitor, it may be localized to areas of the cell where chitin synthesis occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)phenol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflumuron: A similar compound with insecticidal properties, used in agriculture.
2-chloro-N-(4-chlorophenyl)acetamide: Another related compound with different substituents on the phenyl ring
Uniqueness
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, contributes to its stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-9-14(21)20-10-1-3-11(4-2-10)22-12-5-7-13(8-6-12)23-15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLONELCOISYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)
